2,2'-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole)
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Overview
Description
2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole): is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol . It is also known by its IUPAC name, 1-methyl-2-[1-(1-methylpyrrol-2-yl)pentyl]pyrrole . This compound is characterized by two pyrrole rings connected by a pentane chain, with each pyrrole ring having a methyl group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methylpyrrole with a pentane derivative under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency . The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrole oxides, while reduction may produce pyrrole hydrides . Substitution reactions can result in a variety of substituted pyrrole derivatives .
Scientific Research Applications
2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole) include:
- 1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide
- 6,6’-(Pentane-1,1-diyl)bis(2-(tert-butyl)-4-methylphenol)
- N,N’-(Pentane-1,5-diyl)bis(oxy)bis(1,4-phenylene)bis(methylene)bis(3-amidinobenzenesulfonamide)
Uniqueness
What sets 2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole) apart from these similar compounds is its unique structure, which allows for specific interactions and applications that may not be possible with other compounds . Its dual pyrrole rings and pentane linkage provide distinct chemical and physical properties that are valuable in various research and industrial contexts .
Properties
CAS No. |
921624-99-9 |
---|---|
Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
1-methyl-2-[1-(1-methylpyrrol-2-yl)pentyl]pyrrole |
InChI |
InChI=1S/C15H22N2/c1-4-5-8-13(14-9-6-11-16(14)2)15-10-7-12-17(15)3/h6-7,9-13H,4-5,8H2,1-3H3 |
InChI Key |
PKLQYXCYNWXAIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CN1C)C2=CC=CN2C |
Origin of Product |
United States |
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